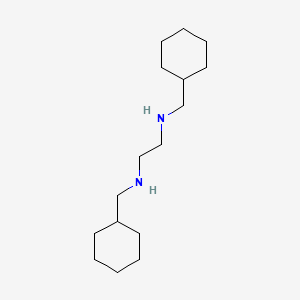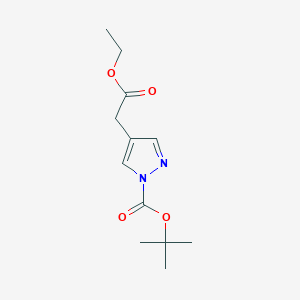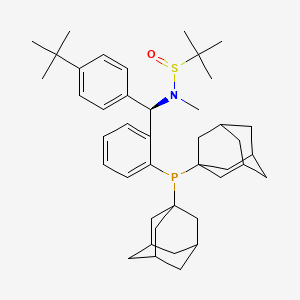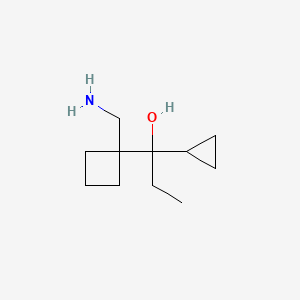
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol is a complex organic compound characterized by its unique structure, which includes both cyclobutyl and cyclopropyl groups
Méthodes De Préparation
The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol typically involves multiple steps, starting with the preparation of the cyclobutyl and cyclopropyl intermediates. One common method involves the alkylation of cyclobutylmethanol with cyclopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Analyse Des Réactions Chimiques
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Applications De Recherche Scientifique
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronics
Mécanisme D'action
The mechanism of action of 1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol can be compared with other similar compounds, such as:
Cyclobutylmethanol: Lacks the cyclopropyl group and has different reactivity and applications.
Cyclopropylmethanol: Lacks the cyclobutyl group and exhibits different chemical properties.
1-(Aminomethyl)cyclobutylmethanol: Similar structure but without the cyclopropyl group, leading to different biological and chemical behavior .
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclobutyl]-1-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-2-11(13,9-4-5-9)10(8-12)6-3-7-10/h9,13H,2-8,12H2,1H3 |
Clé InChI |
OIHPBEJBJSWHNF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CC1)(C2(CCC2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



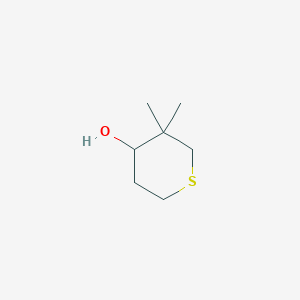

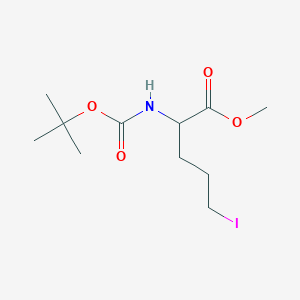
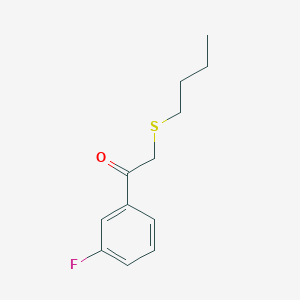
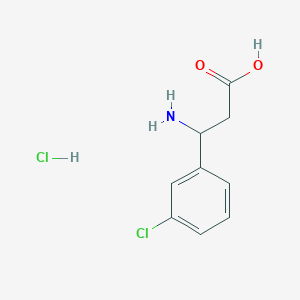
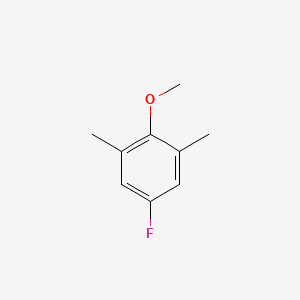
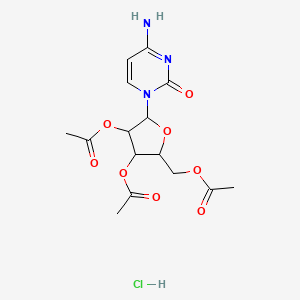
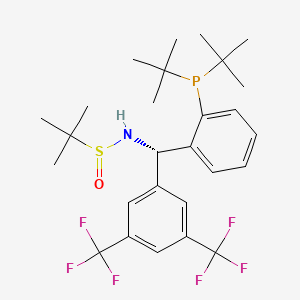
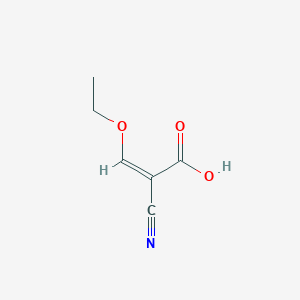
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)
